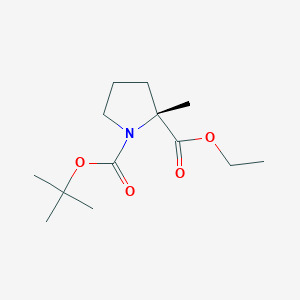![molecular formula C26H25N3O2 B12946842 4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl- CAS No. 677007-33-9](/img/structure/B12946842.png)
4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1H-Benzo[d]imidazol-2-yl)ethoxy)-2,6-diphenylpiperidin-4-one is a complex organic compound that features a benzimidazole moiety linked to a piperidinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-Benzo[d]imidazol-2-yl)ethoxy)-2,6-diphenylpiperidin-4-one typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Linking the Benzimidazole to the Piperidinone: The benzimidazole derivative is then reacted with an appropriate ethoxy compound to form the ethoxy linkage.
Formation of the Piperidinone Ring: The final step involves the cyclization of the intermediate with a diphenyl compound under basic conditions to form the piperidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(1H-Benzo[d]imidazol-2-yl)ethoxy)-2,6-diphenylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-(1H-Benzo[d]imidazol-2-yl)ethoxy)-2,6-diphenylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(1H-Benzo[d]imidazol-2-yl)ethoxy)-2,6-diphenylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting their normal function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(1H-Benzimidazol-2-yl)ethyl)-2,6-diphenylpiperidin-4-one
- 1-(2-(1H-Benzimidazol-2-yl)ethoxy)-2,6-diphenylpiperidin-4-ol
Uniqueness
1-(2-(1H-Benzo[d]imidazol-2-yl)ethoxy)-2,6-diphenylpiperidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both benzimidazole and piperidinone moieties allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Propiedades
Número CAS |
677007-33-9 |
|---|---|
Fórmula molecular |
C26H25N3O2 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenylpiperidin-4-one |
InChI |
InChI=1S/C26H25N3O2/c30-21-17-24(19-9-3-1-4-10-19)29(25(18-21)20-11-5-2-6-12-20)31-16-15-26-27-22-13-7-8-14-23(22)28-26/h1-14,24-25H,15-18H2,(H,27,28) |
Clave InChI |
QTRVUYNLFPBSDL-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C(CC1=O)C2=CC=CC=C2)OCCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3S,5R,7R)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B12946767.png)


![2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy-](/img/structure/B12946779.png)

![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one](/img/structure/B12946796.png)


![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)

![4-Chloropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B12946823.png)



